Sodium ferric EDDHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is a chelating agent widely used in agriculture and horticulture. It is known for its stability and effectiveness in chelating iron ions, making it an essential compound for addressing iron deficiencies in plants .

Applications De Recherche Scientifique

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) has numerous applications in scientific research:

Agriculture: It is used as a micronutrient fertilizer to address iron deficiencies in plants, enhancing growth and yield.

Horticulture: It is employed to treat chlorosis in ornamental plants, particularly those growing in calcareous soils.

Environmental Science: It is used in phytoextraction to remove heavy metals from contaminated soils.

Industrial Applications: It is utilized in the production of stable iron chelates for various industrial processes.

Mécanisme D'action

Target of Action

Sodium ferric EDDHA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide . Its primary targets are snails and slugs, particularly Cornu aspersum, the common garden snail . It is used to protect agricultural crops and garden plants from these pests .

Mode of Action

This compound works by interacting with and destroying hemocyanin , a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The compound’s interaction with hemocyanin typically kills snails and slugs in a matter of days following exposure .

Biochemical Pathways

It is known that the compound disrupts the function of hemocyanin, thereby inhibiting the oxygen-carrying capacity of the target organisms . This disruption likely affects various downstream biochemical processes, leading to the death of the organisms.

Pharmacokinetics

It is known that the compound is highly stable , suggesting that it may persist in the environment for some time after application.

Result of Action

The primary result of this compound’s action is the death of snails and slugs . These organisms stop feeding almost immediately after exposure to the compound, and typically die within two to three days .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound is most effective in warm regions where snails and slugs commonly emerge in moist weather . It is highly toxic to aquatic arthropods , suggesting that care should be taken when applying it near bodies of water.

Analyse Biochimique

Biochemical Properties

Sodium ferric EDDHA interacts with hemocyanin, a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The interaction of this compound with hemocyanin leads to the destruction of the latter, resulting in the death of snails and slugs .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those of snails and slugs . Upon exposure to this compound, these organisms stop feeding almost immediately, and die within two to three days . This indicates a profound influence on cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hemocyanin . This interaction leads to the destruction of hemocyanin, thereby disrupting the oxygen-carrying capacity of the cells in snails and slugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound and its chelates are most stable over time at pH 7 . Their concentration and the content of EDDHA isomers, as well as the content of monomer and EDDHSA condensation products, are slightly changed over time .

Dosage Effects in Animal Models

In all reported cases, the dogs recovered after being treated .

Metabolic Pathways

It is known that this compound is used in fertilization processes, indicating its involvement in plant nutrient uptake processes .

Transport and Distribution

Given its role as a molluscicide, it can be inferred that it is distributed in the tissues of snails and slugs upon ingestion .

Subcellular Localization

Given its interaction with hemocyanin, it can be inferred that it may localize in areas of the cell where hemocyanin is present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) involves a multi-step process. Initially, phenol is dissolved in water, followed by the addition of potassium permanganate, ethylenediamine solution, glyoxylic acid solution, and sodium hydroxide solution at temperatures between 55°C to 60°C. This mixture is then heated to 90°C to 95°C, and iron oxide powder is added, maintaining the temperature for 2 hours to obtain the final product .

Industrial Production Methods

On an industrial scale, a one-step Mannich reaction is employed to synthesize sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid). This method involves reacting phenol, ethylenediamine, sodium hydroxide, and glyoxylic acid at elevated temperatures, followed by the addition of ferric salts to form the chelate .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) primarily undergoes chelation reactions. It forms stable complexes with iron ions, which are resistant to microbial degradation and remain effective over a wide pH range .

Common Reagents and Conditions

The common reagents used in the synthesis of sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) include phenol, ethylenediamine, glyoxylic acid, sodium hydroxide, and ferric salts. The reactions are typically carried out at temperatures ranging from 55°C to 95°C .

Major Products

The major product of these reactions is the sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) chelate, which is highly stable and effective in chelating iron ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferric sodium ethylenediaminetetraacetate: Another chelating agent used to solubilize iron ions in water.

Ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) sulfonic acid: A similar compound with slightly different chemical properties.

Uniqueness

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is unique due to its high stability and effectiveness in a wide pH range, making it particularly suitable for use in alkaline soils where other iron chelates may not be effective .

Propriétés

Numéro CAS |

16455-61-1 |

|---|---|

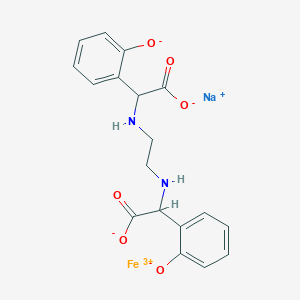

Formule moléculaire |

C18H18FeN2NaO6- |

Poids moléculaire |

437.2 g/mol |

Nom IUPAC |

sodium;[carboxy-(2-hydroxyphenyl)methyl]-[2-[carboxy-(2-hydroxyphenyl)methyl]azanidylethyl]azanide;iron |

InChI |

InChI=1S/C18H18N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,21-22H,9-10H2,(H,23,24)(H,25,26);;/q-2;;+1 |

Clé InChI |

LJVSZIAYKJADQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] |

SMILES canonique |

C1=CC=C(C(=C1)C(C(=O)O)[N-]CC[N-]C(C2=CC=CC=C2O)C(=O)O)O.[Na+].[Fe] |

Key on ui other cas no. |

16455-61-1 |

Description physique |

Liquid, Other Solid; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; NKRA; Pellets or Large Crystals |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.